molecular formula C9H11F2NO2 B13600639 I(2)-Amino-3-(difluoromethoxy)benzeneethanol CAS No. 1094697-86-5

I(2)-Amino-3-(difluoromethoxy)benzeneethanol

Cat. No.: B13600639
CAS No.: 1094697-86-5
M. Wt: 203.19 g/mol
InChI Key: ZNHFZWLHNLDZMJ-UHFFFAOYSA-N
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Description

2-amino-2-[3-(difluoromethoxy)phenyl]ethan-1-ol is an organic compound with the molecular formula C9H11F2NO2 It is characterized by the presence of an amino group, a difluoromethoxy group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-[3-(difluoromethoxy)phenyl]ethan-1-ol typically involves the reaction of 3-(difluoromethoxy)benzaldehyde with an appropriate amine source under controlled conditions. One common method involves the use of reductive amination, where the aldehyde is first converted to an imine intermediate, followed by reduction to yield the desired amino alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-[3-(difluoromethoxy)phenyl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form simpler amines or alcohols.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines or alcohols.

Scientific Research Applications

2-amino-2-[3-(difluoromethoxy)phenyl]ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-2-[3-(difluoromethoxy)phenyl]ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the difluoromethoxy group can enhance lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-2-[4-(difluoromethoxy)phenyl]ethan-1-ol
  • 2-amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-ol
  • 2-amino-2-[3-(difluoromethyl)phenyl]ethan-1-ol

Uniqueness

2-amino-2-[3-(difluoromethoxy)phenyl]ethan-1-ol is unique due to the specific positioning of the difluoromethoxy group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can result in different chemical and biological properties.

Properties

CAS No.

1094697-86-5

Molecular Formula

C9H11F2NO2

Molecular Weight

203.19 g/mol

IUPAC Name

2-amino-2-[3-(difluoromethoxy)phenyl]ethanol

InChI

InChI=1S/C9H11F2NO2/c10-9(11)14-7-3-1-2-6(4-7)8(12)5-13/h1-4,8-9,13H,5,12H2

InChI Key

ZNHFZWLHNLDZMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)C(CO)N

Origin of Product

United States

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